

Application Notes and Protocols: 1-Ethyl-1H-pyrazole-4-carbohydrazide in Drug Discovery

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Compound of Interest

Compound Name: 1-ethyl-1H-pyrazole-4-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-pyrazole-4-carbohydrazide is a versatile heterocyclic intermediate that holds significant promise in the field of drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.^{[1][2][3]} The carbohydrazide functional group serves as a valuable synthetic handle, allowing for the facile generation of diverse compound libraries through reactions such as condensation with aldehydes and ketones to form hydrazones, or acylation to produce various amide derivatives. This document provides detailed application notes and experimental protocols for the synthesis and utilization of **1-ethyl-1H-pyrazole-4-carbohydrazide** as a key intermediate in the development of novel therapeutic agents, with a focus on its application in the discovery of kinase and hypoxia-inducible factor (HIF) inhibitors.

Synthesis of 1-Ethyl-1H-pyrazole-4-carbohydrazide

The synthesis of **1-ethyl-1H-pyrazole-4-carbohydrazide** is typically achieved in a two-step process starting from commercially available reagents. The first step involves the synthesis of the corresponding ethyl ester, followed by hydrazinolysis.

Protocol 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate

This protocol is adapted from general methods for the synthesis of pyrazole-4-carboxylic acid ethyl esters.[4]

Materials:

- Ethyl 2-formyl-3-oxopropanoate
- Ethylhydrazine oxalate
- Ethanol
- Triethylamine
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.0 eq) and triethylamine (2.2 eq).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carbohydrazide

This protocol describes the conversion of the ethyl ester to the desired carbohydrazide.^[5]

Materials:

- Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
- Hydrazine hydrate (80-99%)
- Ethanol

Procedure:

- Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.
- Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.
- Reflux the reaction mixture for 4-8 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain **1-ethyl-1H-pyrazole-4-carbohydrazide**.

Application in the Synthesis of Bioactive Molecules

1-Ethyl-1H-pyrazole-4-carbohydrazide is a valuable intermediate for the synthesis of various biologically active compounds, particularly kinase and HIF-1 inhibitors.

Protocol 3: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxamide Derivatives

This protocol outlines the general procedure for the synthesis of N-substituted carboxamide derivatives, a common scaffold in kinase inhibitors.

Materials:

- **1-Ethyl-1H-pyrazole-4-carbohydrazide**
- Substituted benzoic acid (or other carboxylic acid)
- (1-Cyano-2-ethoxy-2-oxoethylidenaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other peptide coupling agent
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)

Procedure:

- To a solution of the substituted benzoic acid (1.1 eq) in DMF, add COMU (1.2 eq) and DIPEA (3.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add **1-ethyl-1H-pyrazole-4-carbohydrazide** (1.0 eq) to the reaction mixture.
- Stir at room temperature for 12-16 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography or recrystallization to yield the desired 1-ethyl-1H-pyrazole-4-carboxamide derivative.

Biological Activity of Pyrazole Derivatives

Derivatives of the pyrazole scaffold have shown significant activity against a range of biological targets. The following tables summarize representative quantitative data for pyrazole-containing compounds as kinase and anticancer inhibitors. While not all are direct derivatives of **1-ethyl-1H-pyrazole-4-carbohydrazide**, they illustrate the potential of this chemical class.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ID	Target Kinase	IC ₅₀ (nM)	Reference
Compound A	Aurora A	160	[6]
Compound B	Aurora A/B	35 / 75	[6]
Compound C	Chk2	17.9	[6]
Compound D	CDK2	24	[6]
Compound E	G2019S-LRRK2	15	[7]
Compound F	FGFR1	46	[8]
Compound G	FGFR2	41	
Compound H	Aurora A/B	16.3 / 20.2	

Table 2: Anticancer Activity of Pyrazole Derivatives

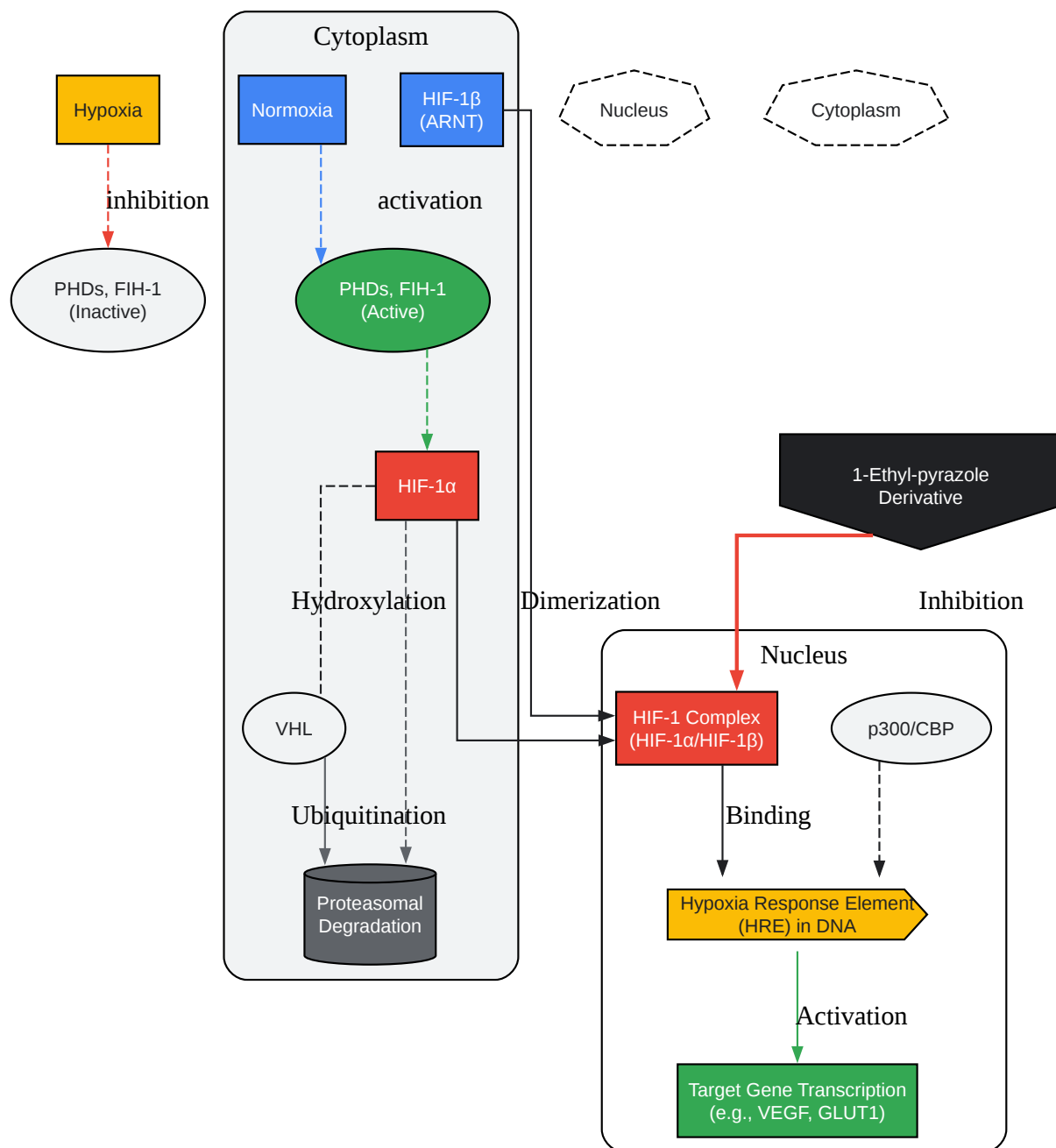
Compound ID	Cell Line	IC ₅₀ (μM)	Reference
CLB-016 (1-ethylpyrazole-3-carboxamide derivative)	HIF-1 Reporter Assay	19.1	
Compound I	HCT116 (Colon)	0.39	[6]
Compound J	MCF7 (Breast)	0.46	[6]
Compound K	HepG-2 (Liver)	0.67	[8]
Compound L	HeLa (Cervical)	0.43	[8]
Compound M	NCI-H520 (Lung)	0.019	
Compound N	SNU-16 (Gastric)	0.059	
Compound O	KATO III (Gastric)	0.073	

Signaling Pathways and Experimental Workflows

The biological activity of pyrazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway

Under hypoxic conditions, HIF-1 α stabilization and dimerization with HIF-1 β leads to the transcription of genes involved in angiogenesis, cell survival, and metabolism.[1][9][10][11][12] Inhibitors of this pathway can prevent tumor adaptation to low-oxygen environments.

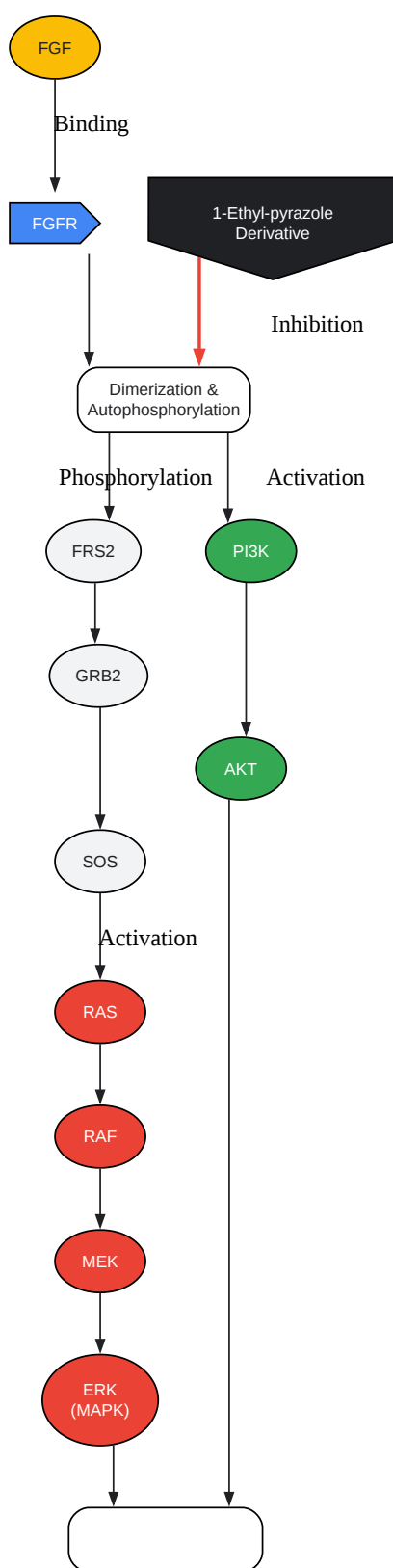


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Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.^{[2][3][13][14]} Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.

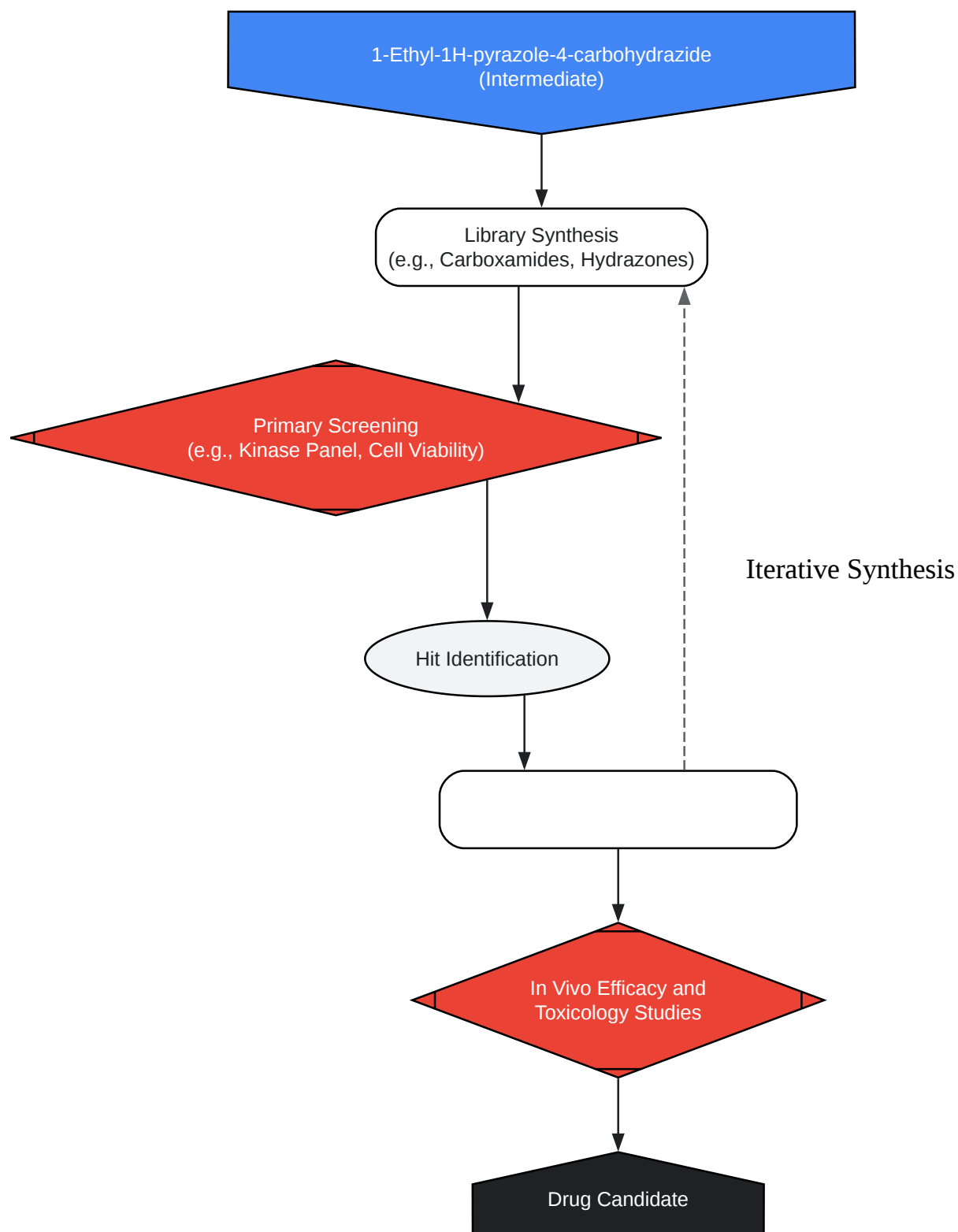


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Caption: Simplified FGFR signaling pathway.

Experimental Workflow for Inhibitor Discovery

The following workflow outlines the key stages in a drug discovery campaign utilizing **1-ethyl-1H-pyrazole-4-carbohydrazide** as a core intermediate.



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Caption: Drug discovery workflow using the pyrazole intermediate.

Conclusion

1-Ethyl-1H-pyrazole-4-carbohydrazide represents a valuable and versatile starting material for the synthesis of novel, biologically active small molecules. Its straightforward synthesis and the reactivity of the carbohydrazide moiety allow for the efficient construction of diverse chemical libraries. The demonstrated potential of the pyrazole scaffold to target key biological pathways, such as those regulated by kinases and HIF-1, underscores the importance of this intermediate in modern drug discovery efforts. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this promising scaffold in the quest for new therapeutics.

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